Octyl isocyanate Octyl isocyanate Octyl isocyanate was reported to inactivate serine proteinase, chymotrypsin.

Brand Name: Vulcanchem
CAS No.: 3158-26-7
VCID: VC1576952
InChI: InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3
SMILES: CCCCCCCCN=C=O
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

Octyl isocyanate

CAS No.: 3158-26-7

Cat. No.: VC1576952

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Octyl isocyanate - 3158-26-7

Specification

CAS No. 3158-26-7
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-isocyanatooctane
Standard InChI InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3
Standard InChI Key DYQFCTCUULUMTQ-UHFFFAOYSA-N
SMILES CCCCCCCCN=C=O
Canonical SMILES CCCCCCCCN=C=O

Introduction

Chemical Identity and Structural Characteristics

Octyl isocyanate, also known by its IUPAC name 1-isocyanatooctane, is an organic compound characterized by an isocyanate functional group (-N=C=O) attached to an octyl chain. This compound belongs to the broader family of alkyl isocyanates, which are widely used in polymer chemistry and organic synthesis .

Basic Identification

The compound is defined by several key identifiers that establish its chemical identity:

ParameterValue
CAS Number3158-26-7
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
Linear FormulaCH₃(CH₂)₇NCO
EINECS Number221-598-1
SMILES NotationCCCCCCCCN=C=O
InChI KeyDYQFCTCUULUMTQ-UHFFFAOYSA-N

The chemical structure features a linear eight-carbon chain attached to an isocyanate group, giving it both hydrophobic characteristics from the alkyl chain and reactive properties from the isocyanate functionality. This structural arrangement contributes significantly to its chemical behavior and applications in various synthetic processes .

Synonyms and Alternative Nomenclature

The compound is recognized by several synonyms in scientific literature and commercial contexts:

  • Octylisocyanate

  • n-Octylisocyanate

  • 1-Octyl isocyanate

  • 1-isocyanato-octane

  • Octane, 1-isocyanato

  • Isocyanic acid, octyl ester

This variety of nomenclature reflects the compound's presence across different research domains and industrial applications, where standardized naming conventions may vary.

Physical Properties

Octyl isocyanate exhibits distinctive physical properties that influence its handling, storage, and application in various chemical processes.

Key Physical Parameters

The compound's physical characteristics at standard conditions provide essential information for researchers and manufacturers:

PropertyValue
Physical StateLiquid at 25°C
Density0.88 g/mL at 25°C
Boiling Point200-204°C
Flash Point71°C (160°F) - closed cup
Refractive Indexn₂₀/D 1.432
Water SolubilityDecomposes in water

These physical properties indicate that octyl isocyanate is a moderately high-boiling liquid with a density less than water. Its refractive index provides a useful parameter for purity assessment and identification .

Solubility and Stability

The compound demonstrates characteristic solubility behavior, being soluble in most organic solvents but decomposing upon contact with water due to the reactive nature of the isocyanate group. This decomposition occurs through hydrolysis, resulting in the formation of the corresponding amine and carbon dioxide .

The compound's stability is contingent upon proper storage conditions, with sensitivity to moisture being a primary concern. When stored in anhydrous conditions and protected from humidity, octyl isocyanate maintains its chemical integrity for extended periods .

Chemical Reactivity and Behavior

The chemical behavior of octyl isocyanate is primarily dictated by the high reactivity of the isocyanate functional group, which participates in numerous chemical transformations.

Characteristic Reactions

The isocyanate functionality in octyl isocyanate demonstrates high reactivity toward nucleophilic species, particularly those containing active hydrogen atoms. Several noteworthy reaction pathways include:

  • Reaction with alcohols to form urethanes (carbamates)

  • Reaction with amines to form urea derivatives

  • Reaction with water to form carbamic acids (which spontaneously decompose to amines and CO₂)

  • Dimerization and trimerization reactions under specific catalytic conditions

These reactions form the foundation for its applications in polymer chemistry and organic synthesis, where the formation of urethane and urea linkages is particularly valuable.

Polymer Chemistry Applications

In polymer chemistry, octyl isocyanate serves as a valuable monomer and chain terminator. Research has demonstrated its effectiveness in suppressing side reactions such as backbiting or chain transfer during polymerization processes .

The electron paramagnetic resonance spectra of spin-labeled poly(octyl isocyanate) in various solvents have revealed intriguing insights into the local conformation and flexibility of polyisocyanate chains. Studies have shown that solvent selection significantly influences chain flexibility and aggregation properties, with certain solvents promoting gelation behaviors due to specific intermolecular interactions .

Research Applications

Octyl isocyanate has been utilized across diverse research domains, demonstrating its versatility as both a reagent and a subject of study.

Materials Science Applications

In materials science, octyl isocyanate has proven valuable in the development of novel materials with specific functional properties:

  • Synthesis of low molar mass organogelators containing 2-(2′-hydroxyphenyl)benzoxazole units with long alkyl chains

  • Development of metallogelators through reaction with zinc complexes

  • Creation of polymers with optical functionalities through anionic polymerization processes

These applications highlight the compound's utility in creating materials with specialized properties, particularly in the domain of stimuli-responsive systems and functional polymers.

Polymer Aggregation Studies

Research involving poly(octyl isocyanate) has provided insights into polymer chain dynamics and aggregation behaviors. Studies have demonstrated that these polymers exhibit solvent-dependent aggregation properties, with specific solvents promoting gelation through unique intermolecular interactions. This phenomenon has been exploited in the development of novel gelation systems with potential applications in controlled release and sensor technologies .

Synthetic Methodologies

The preparation and purification of octyl isocyanate involve several established synthetic routes, each with specific advantages depending on the intended application.

Hazard CategoryClassification
GHS PictogramsGHS07, GHS08
Signal WordDanger
Hazard StatementsH302, H315, H317, H319, H334, H335
Precautionary StatementsP261, P264, P280, P301+P312, P302+P352, P305+P351+P338
Target OrgansRespiratory system
Water Hazard Class (Germany)WGK 3 (Severe hazard to waters)

These hazard classifications indicate that octyl isocyanate is harmful if swallowed, causes skin and eye irritation, may cause allergic skin reactions, and can cause respiratory irritation and symptoms of asthma or breathing difficulties if inhaled .

Personal Protective Equipment (PPE)

When handling octyl isocyanate, appropriate personal protective equipment is essential:

  • Eye shields and face shields

  • Chemical-resistant gloves

  • Type ABEK (EN14387) respirator filter or full-face respirator

  • Protective clothing to prevent skin contact

Proper ventilation systems and fume hoods should be employed to minimize inhalation exposure, and handling should occur in well-ventilated areas.

Package SizeApproximate Price Range (USD)Purity
5 g$77.40 - $80.0097%
25 g$194.00 - $200.0097-99%

These pricing structures reflect the compound's status as a specialty chemical primarily utilized in research contexts rather than bulk industrial applications .

Industrial and Research Applications

The applications of octyl isocyanate span several domains:

  • Polymer chemistry: As a monomer or chain terminator in polymerization reactions

  • Surface modification: For introducing urethane or urea functionalities onto surfaces

  • Biochemical research: As a specific enzyme inhibitor, particularly for serine proteases

  • Materials science: In the development of functional materials with specific optical, mechanical, or responsive properties

These diverse applications highlight the compound's versatility in both fundamental research and applied materials development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator